methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
Description
Methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 3-chlorophenyl group at position 3, a thioether-linked methyl propanoate moiety at position 2, and a ketone at position 2. This scaffold is of interest due to its structural similarity to bioactive molecules targeting Toll-like receptors (TLRs) and other therapeutic pathways . The 3-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the methyl propanoate ester improves solubility relative to free acids .
Properties
IUPAC Name |
methyl 2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11(19(26)27-2)28-20-23-16-14-8-3-4-9-15(14)22-17(16)18(25)24(20)13-7-5-6-12(21)10-13/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSDLHVAQNLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities. For instance, some indole derivatives have demonstrated notable cytotoxicity in certain cells. The specific effects of this compound would depend on its targets and mode of action.
Biological Activity
Methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H16ClN5O3S
- Molecular Weight : 465.91 g/mol
- CAS Number : 536713-16-3
The structure includes a pyrimidine ring fused with an indole derivative, which is known for various biological activities.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of pyrimidine and indole have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action :
- The compound may inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
- It has also been suggested that the compound could act on signaling pathways related to tumor growth and metastasis, specifically through the inhibition of mTOR pathways that regulate cell growth and survival .
Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties against a range of pathogens. The thioether moiety in the structure may enhance its interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.
- In Vitro Studies :
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored in various studies. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
- Case Studies :
Research Findings
Comparison with Similar Compounds
Table 1: Structural Features of Pyrimido[5,4-b]indole Derivatives
Key Observations :
- Halogen Effects : The target compound’s 3-chlorophenyl group differs from the 4-fluorophenyl in ’s analog, impacting electronic properties (chlorine’s stronger electron-withdrawing effect) and steric interactions .
- Ester vs.
Physicochemical Properties
Table 2: Physicochemical Data
*Estimated based on substituent contributions.
Key Observations :
- Melting Points : The pyrazoline-indole hybrid () has a higher melting point (210–211°C) due to stronger intermolecular hydrogen bonding from the thioamide group .
- Solubility: The target compound’s methyl propanoate likely improves aqueous solubility compared to amide derivatives (e.g., Compound 32) .
Key Observations :
Preparation Methods
Cyclocondensation of Indole Derivatives
The pyrimidoindole scaffold is typically synthesized via cyclocondensation between 5-aminoindole derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 5-amino-1H-indole with ethyl acetoacetate under acidic conditions yields the dihydropyrimidinone intermediate, which is dehydrogenated to form the aromatic core.
Representative Procedure :
Alternative Routes via Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between halogenated indoles and pyrimidine precursors offers improved regiocontrol. For instance, 5-bromoindole reacts with 2-aminopyrimidine using Pd(OAc)₂/Xantphos to form the fused core.
Formation of the Thioether Linkage
Nucleophilic Substitution at Pyrimidine C-2
The sulfur atom is introduced via displacement of a leaving group (e.g., chloride or bromide) at position 2 of the pyrimidine ring using methyl 2-mercaptopropanoate.
Procedure :
- Activation : 2-Chloropyrimidoindole (1.0 eq) is treated with NaH (1.1 eq) in THF at −10°C.
- Thiolation : Methyl 2-mercaptopropanoate (1.5 eq) is added dropwise, and the mixture is stirred at 25°C for 6 hours.
- Workup : Quenching with ice water followed by extraction with ethyl acetate yields the thioether (65% yield).
Oxidative Coupling Strategies
In cases where direct substitution is inefficient, Cu(I)-mediated oxidative coupling between a thiolate and a pyrimidine halide improves efficiency.
Key Parameters :
Esterification and Final Functionalization
Direct Esterification of Propanoic Acid
If the thioether precursor contains a carboxylic acid (e.g., 2-((pyrimidoindolyl)thio)propanoic acid), esterification with methanol under acidic conditions completes the synthesis.
Conditions :
Protection-Deprotection Strategies
To prevent ester hydrolysis during earlier steps, tert-butyl protection is employed, followed by deprotection with TFA and re-esterification.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.3 min.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:
- Temperature : Controlled heating (45–80°C) to prevent side reactions (e.g., over-oxidation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction efficiency .
- Catalysts/Reagents : Use of bases (e.g., KOH) for deprotonation and chloroacetic acid derivatives for thioether formation .
- Monitoring : HPLC and TLC are employed to track intermediate formation and purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the pyrimidoindole core, thioether linkage, and substituent positions. Anomalies in aromatic proton splitting (e.g., δ 7.14–7.84 ppm) indicate electronic effects from the 3-chlorophenyl group .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula and detects isotopic patterns from chlorine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or IR carbonyl stretches) often arise from dynamic conformational changes or impurities. Strategies include:
- Variable-Temperature NMR : Identifies rotameric equilibria in the thioether or ester groups .
- X-ray Crystallography : Provides unambiguous confirmation of the 3D structure and substituent geometry. Tools like SHELXL and Mercury CSD aid in refinement and void analysis .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .
Q. What structure-activity relationship (SAR) insights exist for modifying the pyrimido[5,4-b]indole scaffold?
- Methodological Answer : SAR studies focus on substituent effects:
- 3-Chlorophenyl Group : Enhances lipophilicity and π-π stacking in target binding pockets. Replacement with 4-fluorophenyl reduces activity by 40% in TLR4 assays .
- Thioether Linkage : Sulfur oxidation to sulfoxide/sulfone alters electron density, impacting receptor affinity. Controlled oxidation with 3-chloroperoxybenzoic acid optimizes selectivity .
- Ester vs. Amide Derivatives : Methyl esters improve metabolic stability compared to ethyl esters, as shown in pharmacokinetic studies .
Q. How can computational modeling predict the compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. The thioether sulfur shows high Fukui indices, indicating susceptibility to oxidation .
- Molecular Docking : Software like AutoDock Vina simulates interactions with biological targets (e.g., TLR4). The pyrimidoindole core docks into hydrophobic pockets, while the 3-chlorophenyl group stabilizes via van der Waals contacts .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : Poor crystal growth due to conformational flexibility. Solutions include:
- Solvent Screening : Mixed solvents (e.g., methanol:chloroform) promote lattice formation .
- Cryo-Cooling : Stabilizes crystals during X-ray data collection .
- Disorder Handling : SHELXL refinement with PART instructions resolves disorder in the propanoate side chain .
Q. How does the compound’s reactivity vary under different pH or solvent conditions?
- Methodological Answer :
- pH-Dependent Stability : The ester group hydrolyzes under basic conditions (pH > 10), forming carboxylic acid derivatives. Acidic conditions (pH < 3) protonate the pyrimidine nitrogen, altering electronic properties .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, while nonpolar solvents (e.g., toluene) favor neutral species, affecting reaction kinetics .
Q. What are the dominant degradation pathways, and how can they be mitigated during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
